
4-(chloromethyl)-5-cyclopropyl-1-phenyl-1H-1,2,3-triazole
Descripción general
Descripción
The compound “4-(chloromethyl)-5-cyclopropyl-1-phenyl-1H-1,2,3-triazole” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The triazole ring is substituted with a phenyl group, a cyclopropyl group, and a chloromethyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole ring, phenyl ring, and cyclopropyl group would contribute to its three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the chloromethyl group, which could undergo various substitution and elimination reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting point, boiling point, solubility, and reactivity .Aplicaciones Científicas De Investigación
Organic Synthesis and Heterocyclic Chemistry
Research on triazole derivatives, such as "4-(chloromethyl)-5-cyclopropyl-1-phenyl-1H-1,2,3-triazole," primarily focuses on their synthesis and application in organic chemistry. For instance, the synthesis of tris[1,2,4]triazolo[1,3,5]triazines from chloro-triazoles demonstrates the potential of triazole derivatives in constructing complex heterocyclic systems (Tartakovsky et al., 2005). This research illustrates how triazole compounds can serve as precursors for novel heterocyclic structures with potential applications in various domains, including materials science and pharmacology.
Crystallography and Molecular Structure
The structural analysis of triazole derivatives, including studies on their crystal and molecular structures, contributes to the understanding of their chemical behavior and potential applications. For example, the investigation of crystal and molecular structures of triazole derivatives reveals significant insights into their supramolecular assembly and interaction patterns (Boechat et al., 2010). Understanding these structural characteristics can inform the design of triazole-based compounds with tailored properties for specific applications.
Materials Science and Fluorescence
Triazole derivatives have also been explored for their potential applications in materials science, particularly in the development of fluorescent materials. The synthesis of 4-acetyl-5-methyl-1,2,3-triazole regioisomers and their fluorescent behavior highlight the utility of triazole compounds in creating materials with specific optical properties (Kamalraj et al., 2008). Such materials could be useful in sensors, imaging, and other applications requiring fluorescence.
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal activities of triazole derivatives are significant for the development of new therapeutic agents. Research on novel 1,2,4-triazolo[4,3-b][1,2,4,5]tetrazines and 1,2,4-triazolo[4,3-b][1,2,4]triazines demonstrates the potential of triazole-based compounds as antibacterial and antifungal agents (El-Reedy & Soliman, 2020). These findings could pave the way for the development of new drugs to combat resistant microbial strains.
Mecanismo De Acción
Triazoles
Triazoles are a class of organic compounds that contain a five-membered ring with three nitrogen atoms. They are often used in pharmaceuticals and as intermediates in organic synthesis due to their diverse biological activities .
Chloromethyl Compounds
Chloromethyl groups are often used in organic synthesis. They can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by another group .
Cyclopropyl Compounds
Cyclopropyl is a three-membered carbon ring. It is used in various pharmaceuticals and can influence the compound’s reactivity and biological activity .
Phenyl Compounds
A phenyl group is a functional group characterized by a ring of six carbon atoms, making it an aromatic compound. It is often used in medicinal chemistry due to its influence on bioavailability and pharmacokinetics .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
4-(chloromethyl)-5-cyclopropyl-1-phenyl-1H-1,2,3-triazole plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules, often acting as an inhibitor or modulator. For instance, the chloromethyl group can form covalent bonds with nucleophilic residues in enzymes, leading to enzyme inhibition. This compound has been shown to interact with glutathione S-transferase, an enzyme involved in detoxification processes, by forming a stable covalent bond with the thiol group of glutathione . Additionally, it can interact with cytochrome P450 enzymes, affecting their activity and thus influencing metabolic pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by disrupting mitochondrial function and increasing reactive oxygen species (ROS) levels . This disruption leads to the activation of caspases, which are crucial for the execution of apoptosis. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to stress and other stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the covalent modification of enzymes and proteins. The chloromethyl group reacts with nucleophilic residues, such as cysteine or serine, in the active sites of enzymes, leading to enzyme inhibition . This compound can also bind to DNA, interfering with replication and transcription processes. Additionally, it has been shown to inhibit the activity of certain kinases, which are essential for cell signaling and regulation . These interactions result in altered cellular functions and can lead to cell death in certain contexts.
Temporal Effects in Laboratory Settings
The stability and effects of this compound over time have been studied in various laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and moisture . In in vitro studies, the effects of this compound on cellular function have been observed to persist for several hours to days, depending on the concentration and exposure duration. Long-term exposure to this compound can lead to sustained inhibition of enzyme activity and prolonged cellular stress responses .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, this compound can modulate enzyme activity and cellular functions without causing significant toxicity . At higher doses, it can induce toxic effects, including liver and kidney damage, due to its interaction with detoxification enzymes and the generation of reactive intermediates . Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects, highlighting the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and glutathione S-transferase, influencing the metabolism of various endogenous and exogenous compounds . This compound can affect metabolic flux by altering the activity of key enzymes in pathways such as glycolysis and the tricarboxylic acid cycle . Additionally, it can lead to changes in metabolite levels, impacting cellular energy balance and redox status .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of specific transporters .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can localize to various cellular compartments, including the cytoplasm, mitochondria, and nucleus . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. For example, the chloromethyl group can facilitate its binding to mitochondrial proteins, leading to mitochondrial dysfunction and apoptosis . Additionally, its interaction with nuclear proteins can affect gene expression and DNA replication .
Propiedades
IUPAC Name |
4-(chloromethyl)-5-cyclopropyl-1-phenyltriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3/c13-8-11-12(9-6-7-9)16(15-14-11)10-4-2-1-3-5-10/h1-5,9H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLTLYNZTCQIEER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(N=NN2C3=CC=CC=C3)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




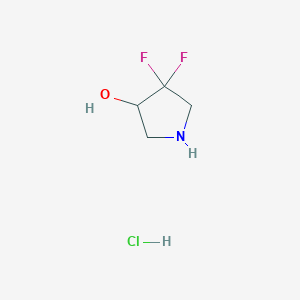

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B1459638.png)
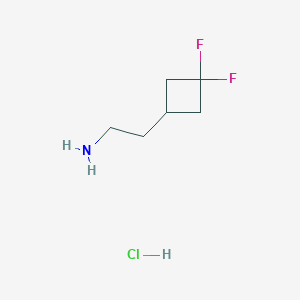
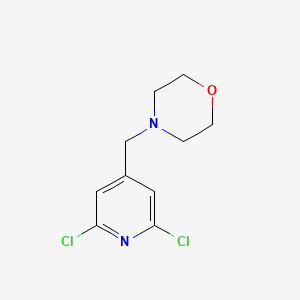
![2-{2-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione hydrochloride](/img/structure/B1459643.png)
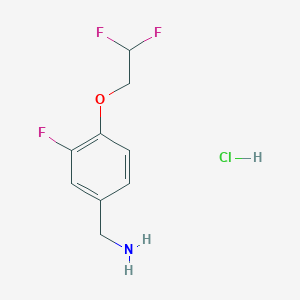
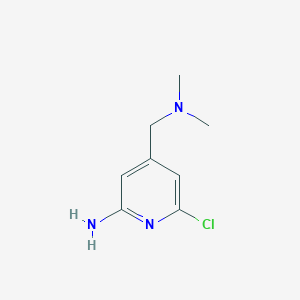
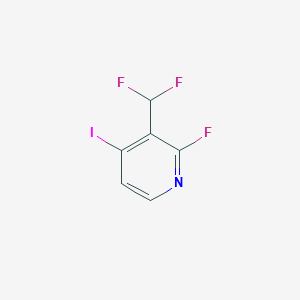


![[(4-Methoxy-2-pyridinyl)methyl]methylamine dihydrochloride](/img/structure/B1459654.png)
